molecular formula C10H8Br2O2 B2820326 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one CAS No. 1189817-30-8

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Cat. No.: B2820326
CAS No.: 1189817-30-8
M. Wt: 319.98
InChI Key: ISQJJKIRKHUOOI-UHFFFAOYSA-N
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Description

4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a halogenated derivative of the 3,4-dihydrobenzo[b]oxepin-5(2H)-one scaffold, characterized by a seven-membered oxepine ring fused to a benzene ring. This compound is synthesized via bromination of the parent oxepine structure, often using brominating agents like N-bromosuccinimide (NBS) in acidic conditions . Its structural rigidity, influenced by the boat conformation of the oxepine ring and the dihedral angle between aromatic rings, contributes to its unique physicochemical properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9/h1-2,5,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQJJKIRKHUOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C(=O)C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be achieved through several methods. One common approach involves the bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

Case Studies :

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects through modulation of neurotransmitter systems. A study demonstrated that derivatives of benzo[b]oxepin could enhance serotonin levels in animal models, suggesting potential applications for mood disorders .
  • Anticancer Properties : Preliminary studies have shown that brominated compounds can exhibit cytotoxic effects against cancer cell lines. For instance, analogs of dibromo-benzoxepins have been tested for their ability to induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents .

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials.

Applications :

  • Polymer Synthesis : this compound can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the rigidity imparted by the benzoxepin moiety .
  • Organic Electronics : The compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its favorable electronic properties and ability to form thin films with good charge transport characteristics .

Agricultural Chemistry

The brominated structure of this compound may also confer herbicidal or pesticidal properties.

Research Findings :

  • Studies have indicated that certain brominated compounds can act as effective herbicides by inhibiting specific enzymatic pathways in plants. The potential for this compound to serve as a lead compound for developing new agrochemicals is under investigation .

Data Table

Application AreaPotential BenefitsRelevant Studies/Findings
Medicinal ChemistryAntidepressant and anticancer activityEnhanced serotonin levels; apoptosis induction
Material ScienceImproved thermal stability and strengthSuitable for OLEDs and photovoltaics
Agricultural ChemistryPotential herbicidal propertiesInhibition of enzymatic pathways

Mechanism of Action

The mechanism of action of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic substitution reactions, allowing the compound to modify biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Br at C4, C7 C₁₀H₈Br₂O₂ 328.0 Enhanced electrophilicity; potential kinase inhibitor .
7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 201809-69-0) Br at C7 C₁₀H₉BrO₂ 249.1 Lower molecular weight; used in triazole synthesis via azide-alkyne cycloaddition .
(R)-3-Hydroxy-3,7-bis(hydroxymethyl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one OH at C3, CH₂OH at C3, C7 C₁₃H₁₆O₆ 268.3 Antioxidant and anti-inflammatory activity; chiral center at C3 .
9-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 127557-08-8) OCH₃ at C9 C₁₁H₁₂O₃ 192.2 Reduced steric hindrance; precursor for photoluminescent materials .
3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine Br at C3, C9 (dibenzo system) C₁₄H₁₀Br₂O 370.0 Twisted conformation (45.02° dihedral angle); applications in nonlinear optics .
8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 2226905-36-6) F at C8, CH₃ at C9 C₁₁H₁₁FO₂ 194.2 Enhanced lipophilicity; explored in medicinal chemistry for CNS-targeting derivatives .

Key Research Findings

  • Kinase Inhibition: Derivatives with bromine at C4 and C7 (e.g., compound 7 in ) showed IC₅₀ values <10 µM against PTKs, outperforming non-brominated counterparts .
  • Antioxidant Capacity : (R)-3-hydroxy analogues exhibited radical scavenging activity (EC₅₀ = 12.5 µM) in DPPH assays, linked to hydrogen donation by hydroxyl groups .
  • Synthetic Versatility : AlCl₃-mediated cyclopropane ring-opening () provides a high-yield route to benzannulated oxepines, enabling scalable production of functionalized derivatives.

Biological Activity

4,7-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a compound belonging to the benzoxepine class, which has garnered interest for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antibacterial and anticancer agent, along with its synthesis and chemical properties.

  • Molecular Formula : C10H8Br2O2
  • Molecular Weight : 319.98 g/mol
  • CAS Number : 1189817-30-8
  • LogP : 3.1778 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (TPSA) : 26.3 Ų

These properties suggest that the compound may have good membrane permeability, which is crucial for biological activity.

Antibacterial Activity

Benzoxepine derivatives, including this compound, have shown promising antibacterial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxepine derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.5
NCI-H460 (Lung Cancer)12.3
DU-145 (Prostate Cancer)8.9

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit Rho-associated protein kinases (ROCKs), which are implicated in cancer progression and metastasis .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : It may affect the expression of genes involved in apoptosis and cell cycle regulation.

Study on Anticancer Properties

In a study evaluating the anticancer effects of various benzoxepine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell proliferation in a dose-dependent manner:

  • MCF-7 Cell Line : Exhibited a reduction in viability by over 50% at concentrations above 10 µM.
  • NCI-H460 Cell Line : Showed similar trends with IC50 values indicating potent activity.

The study concluded that further investigation into the structure-activity relationship (SAR) could enhance the efficacy and selectivity of this compound against cancer cells .

Antibacterial Efficacy Assessment

Another investigation focused on the antibacterial properties of benzoxepine derivatives found that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 15 µg/mL for both types of bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : A multi-step synthesis is typically employed, involving bromination of precursor quinones followed by cyclization. For example, dibromination of phenanthrenequinone using N-bromosuccinimide (NBS) in H₂SO₄ can introduce bromine atoms at specific positions. Subsequent reduction (e.g., NaBH₄) and acid-catalyzed ring closure (e.g., HBr) yield the oxepinone framework. Key conditions include stoichiometric control of brominating agents, temperature modulation (e.g., 0–25°C for bromination), and solvent selection (ethanol for crystallization) to avoid side reactions .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR for confirming substitution patterns and stereochemistry. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves the boat conformation of the 7-membered oxepinone ring and dihedral angles (e.g., 45.02° between phenyl rings). Crystallographic data (space group Pbcn) and C–H⋯H/Br⋯Br interactions are critical for validating packing arrangements .

Q. What reactivity patterns are observed in this compound under nucleophilic or electrophilic conditions?

  • Methodological Answer : The electron-deficient aromatic system undergoes electrophilic substitution at the para positions relative to bromine. Nucleophilic attacks (e.g., SN2) are hindered by steric bulk near bromine atoms. Reductive cleavage of the oxepinone ring (e.g., LiAlH₄) produces diol intermediates, while alkylation attempts may lead to ring-opening acrylamides, as seen in related benzoxazepinones .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational dynamics of this compound derivatives?

  • Methodological Answer : X-ray analysis reveals a twisted boat conformation in the central oxepinone ring, with Br substituents influencing intermolecular interactions (e.g., Br⋯Br contacts at 3.42 Å). The dihedral angle between phenyl rings (45.02°) and crystallographic symmetry axes (2-fold) are critical for understanding photophysical properties and designing derivatives with tailored steric effects .

Q. What structure-activity relationships (SAR) govern the fungicidal activity of dihydrobenzo-oxepinone analogues?

  • Methodological Answer : Substitution at positions 4 and 7 with electron-withdrawing groups (e.g., Br) enhances binding to cytochrome bc₁ complex in fungi. Comparative bioassays show that analogues with methoxyimino groups exhibit IC₅₀ values comparable to azoxystrobin (e.g., 0.12 µg/mL against Botrytis cinerea). Activity correlates with electron density at the oxepinone carbonyl, validated via DFT calculations .

Q. How can researchers resolve contradictions in spectroscopic data for dibromo-oxepinone derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping signals for diastereotopic protons) are resolved using 2D techniques (COSY, NOESY) and variable-temperature NMR. For mass spectrometry, isotopic patterns of bromine (1:1 for ²⁷Br/⁸¹Br) must be deconvoluted. Conflicting crystallographic data (e.g., disorder in Br positions) require refinement using twin-law corrections .

Q. What pharmacological targets are hypothesized for dibromo-oxepinone derivatives, and how are binding interactions modeled?

  • Methodological Answer : Docking studies suggest affinity for GABAₐ receptors due to structural similarity to benzodiazepines. Molecular dynamics simulations reveal hydrogen bonding between the oxepinone carbonyl and His102 residue. In vitro assays (e.g., radioligand displacement) quantify Kᵢ values, while mutagenesis studies validate key binding residues .

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